molecular formula C23H21N5O2 B11393302 {5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone

{5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone

Cat. No.: B11393302
M. Wt: 399.4 g/mol
InChI Key: FGUOEYAWLIWTEG-UHFFFAOYSA-N
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Description

N-[(4-METHOXYPHENYL)METHYL]-1-(3-METHYLBENZOYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula

C23H21N5O2

Molecular Weight

399.4 g/mol

IUPAC Name

[5-[(4-methoxyphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-(3-methylphenyl)methanone

InChI

InChI=1S/C23H21N5O2/c1-16-5-3-6-18(13-16)22(29)28-23(25-14-17-8-10-20(30-2)11-9-17)26-21(27-28)19-7-4-12-24-15-19/h3-13,15H,14H2,1-2H3,(H,25,26,27)

InChI Key

FGUOEYAWLIWTEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHOXYPHENYL)METHYL]-1-(3-METHYLBENZOYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE typically involves a multi-step process. One common method includes the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione in boiling ethanol under acidic conditions. This reaction yields the desired triazole derivative with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHOXYPHENYL)METHYL]-1-(3-METHYLBENZOYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-1-(3-METHYLBENZOYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its triazole moiety.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-1-(3-METHYLBENZOYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-1-phenylmethanimine
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-[(4-METHOXYPHENYL)METHYL]-1-(3-METHYLBENZOYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

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